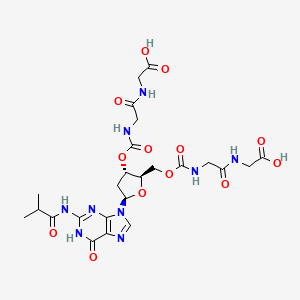
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine is a complex organic compound that belongs to the quinoline family. This compound is characterized by the presence of a quinoline core, a morpholine ring, and a 4-methylbenzyl group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the cyclization of aniline derivatives with β-ketoesters under acidic conditions to form the quinoline ring . The morpholine ring is then introduced through a nucleophilic substitution reaction, where a suitable leaving group on the quinoline core is replaced by morpholine . Finally, the 4-methylbenzyl group is attached via an etherification reaction, using 4-methylbenzyl chloride and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact .
化学反応の分析
Types of Reactions
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Sodium hydride, lithium diisopropylamide, aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinoline derivatives with ketone or carboxylic acid groups, while reduction can produce fully saturated quinoline derivatives .
科学的研究の応用
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can bind to DNA or proteins, disrupting their normal function and leading to cell death . In medicinal applications, it may inhibit specific enzymes or receptors, thereby exerting its therapeutic effects.
類似化合物との比較
Similar Compounds
- 4-(8-((2-Methylbenzyl)oxy)quinolin-2-yl)morpholine
- 4-(8-((3-Methylbenzyl)oxy)quinolin-2-yl)morpholine
- 4-Hydroxy-2-quinolones
Uniqueness
4-(8-((4-Methylbenzyl)oxy)quinolin-2-yl)morpholine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, or biological activity, making it a valuable compound for various applications .
特性
IUPAC Name |
4-[8-[(4-methylphenyl)methoxy]quinolin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O2/c1-16-5-7-17(8-6-16)15-25-19-4-2-3-18-9-10-20(22-21(18)19)23-11-13-24-14-12-23/h2-10H,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBGFQROZEIBNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=CC3=C2N=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-fluorobenzamide](/img/structure/B2612626.png)
![methyl 4-[3-(2-amino-1,3-thiazol-4-yl)-2,5-dimethyl-1H-pyrrol-1-yl]benzoate hydrochloride](/img/structure/B2612632.png)
![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-4-cyanobenzamide](/img/structure/B2612633.png)
![5-amino-N-(2-bromophenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2612635.png)


![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2612638.png)
![N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B2612639.png)
![N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]-3-nitrobenzamide](/img/structure/B2612640.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenoxypropanamide](/img/structure/B2612641.png)



